N-(sec-butyl)-1-{3-[(mesitylsulfonyl)amino]benzoyl}piperidine-3-carboxamide
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Overview
Description
N-(sec-butyl)-1-{3-[(mesitylsulfonyl)amino]benzoyl}piperidine-3-carboxamide is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a piperidine ring, a mesitylsulfonyl group, and a benzoyl group, making it a versatile molecule for synthetic and research purposes.
Scientific Research Applications
N-(sec-butyl)-1-{3-[(mesitylsulfonyl)amino]benzoyl}piperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme interactions and protein-ligand binding due to its unique structure.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-butyl)-1-{3-[(mesitylsulfonyl)amino]benzoyl}piperidine-3-carboxamide typically involves multiple steps, including the protection and deprotection of functional groups. One common method involves the use of tert-butyl carbamate (Boc) protection for amines, which can be installed and removed under relatively mild conditions . The synthesis may also involve nitration, reduction, and bromination steps to introduce the necessary functional groups .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(sec-butyl)-1-{3-[(mesitylsulfonyl)amino]benzoyl}piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and benzoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid for deprotection, catalytic hydrogenation for reduction, and various oxidizing agents for oxidation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Mechanism of Action
The mechanism of action of N-(sec-butyl)-1-{3-[(mesitylsulfonyl)amino]benzoyl}piperidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The mesitylsulfonyl group can act as a strong electron-withdrawing group, influencing the reactivity of the compound. The piperidine ring provides structural stability and can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butyl)-1-{3-[(mesitylsulfonyl)amino]benzoyl}piperidine-3-carboxamide
- N-(sec-butyl)-1-{3-[(tosyl)amino]benzoyl}piperidine-3-carboxamide
- N-(sec-butyl)-1-{3-[(mesitylsulfonyl)amino]benzoyl}pyrrolidine-3-carboxamide
Uniqueness
N-(sec-butyl)-1-{3-[(mesitylsulfonyl)amino]benzoyl}piperidine-3-carboxamide is unique due to the presence of the mesitylsulfonyl group, which provides distinct electronic and steric properties. This makes it particularly useful in applications requiring strong electron-withdrawing groups and specific steric interactions .
Properties
IUPAC Name |
4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4S/c21-15-3-6-18-17(11-15)24(16-4-1-14(12-22)2-5-16)13-19(29(18,26)27)20(25)23-7-9-28-10-8-23/h1-6,11,13H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVFRPXDJYMBHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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